

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

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Compound of Interest

Compound Name: 5-Methyl-1,3-cyclohexadiene

Cat. No.: B13827064

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In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock upon which all subsequent biological and clinical data stand. A compound's identity, purity, and stereochemistry are not mere academic details; they are critical determinants of its efficacy, safety, and ultimately, its therapeutic potential. For a molecule like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, a derivative of the crucial neurotransmitter dopamine, this analytical rigor is paramount. This guide provides a comprehensive, experience-driven framework for the spectroscopic characterization of this compound, moving beyond rote data presentation to a deeper understanding of why specific analytical choices are made and how to interpret the resulting data with confidence.

The Subject: (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, also known as Methyldopa, is a centrally acting sympatholytic agent. Its mechanism of action is intricately linked to its structure, serving as a competitive inhibitor of the enzyme DOPA decarboxylase, which is involved in the biosynthesis of norepinephrine. The presence of a chiral center, the catechol moiety, and the alpha-methyl group all contribute to its pharmacological profile. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for confirming the integrity of this molecule.

Table 1: Key Chemical Identifiers for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Identifier	Value
CAS Number	19656-98-5
Chemical Formula	C10H13NO4
Molecular Weight	211.21 g/mol
IUPAC Name	(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

The Spectroscopic Triad: A Synergy of Analytical Techniques

No single spectroscopic technique can provide a complete picture of a molecule's structure. Instead, we rely on a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Theoretical Underpinnings: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C . The chemical shift of a nucleus is influenced by its local electronic environment, providing clues to the types of functional groups present. Coupling patterns between adjacent nuclei reveal connectivity within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.

- Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.
- Ensure complete dissolution; gentle vortexing or sonication may be applied.
- Instrumental Parameters (Example: 500 MHz Spectrometer):
 - ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
 - Apply a 90° pulse angle.
 - ¹³C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more).
 - 2D NMR (COSY, HSQC, HMBC):
 - For unambiguous assignment, acquire two-dimensional spectra.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

Data Interpretation and Expected Resonances:

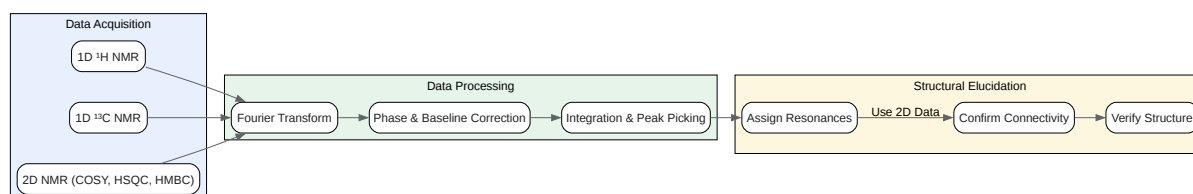
Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Atom(s)	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)	Rationale
Aromatic CH	6.5 - 7.0	115 - 125	Protons on the catechol ring, deshielded by the aromatic system.
Methylene CH_2	~3.0	~40	Protons adjacent to the aromatic ring and the quaternary carbon.
Methyl CH_3	~1.5	~25	Aliphatic protons on the alpha-methyl group.
Quaternary C	-	~60	The chiral center bearing the amino and carboxyl groups.
Aromatic C-OH	-	140 - 150	Carbons of the catechol ring directly attached to hydroxyl groups.
Carboxyl C=O	-	~175	The carboxylic acid carbon, highly deshielded.

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. The Human Metabolome Database provides

predicted ^1H NMR data for methyldopa in D_2O . Suppliers of methyldopa standards often provide comprehensive analytical data, including ^1H and ^{13}C NMR.[1][2]

Workflow for NMR Data Analysis



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Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: Acquiring an FTIR Spectrum

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- This method requires minimal sample preparation and is non-destructive.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
 - Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Data Interpretation and Expected Absorptions:

The infrared spectrum of methyldopa is expected to be concordant with a reference spectrum.

[3]

Table 3: Characteristic IR Absorption Bands for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
O-H (Phenolic)	3200 - 3600 (broad)	Stretching
N-H (Amine)	3300 - 3500	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Carboxylic Acid)	1630 - 1680	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-N	1000 - 1350	Stretching

The FTIR spectrum of pure methyldopa shows prominent frequencies at 3475 and 3375 cm⁻¹ (NH₂ stretching), 3215 cm⁻¹ (OH stretching), and 1637 cm⁻¹ (C=O of the carboxylic acid group).[4] Changes in the IR absorption pattern can indicate potential incompatibilities or degradation when the drug is mixed with excipients.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Underpinnings: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

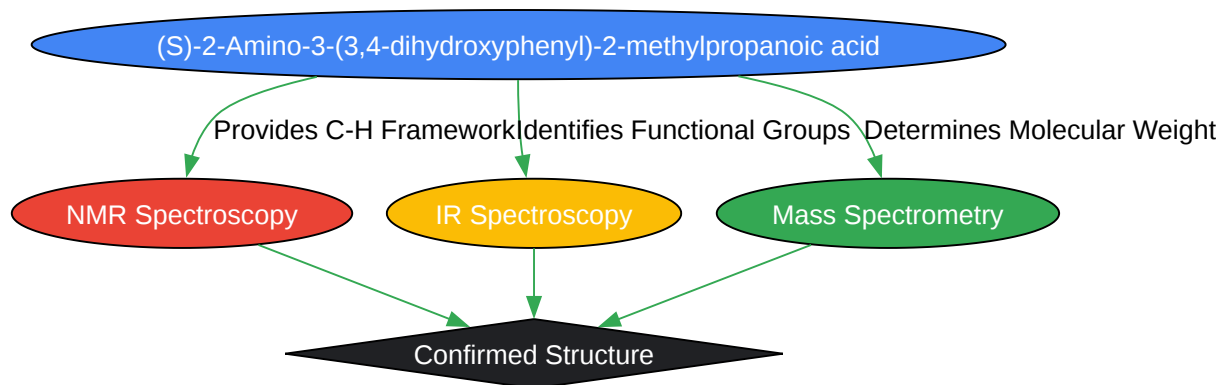
- Ionization Method Selection:
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like methyldopa. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

- Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, providing a detailed fingerprint of the molecule.
- Mass Analyzer:
 - Quadrupole: A common mass analyzer that separates ions based on their stability in an oscillating electric field.
 - Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high mass resolution.
- Sample Introduction:
 - The sample is typically dissolved in a suitable solvent and introduced into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

Data Interpretation and Expected Ions:

- Molecular Ion Peak: For (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid ($C_{10}H_{13}NO_4$), the expected monoisotopic mass is approximately 211.08 g/mol [\[6\]](#)
 - In positive ion mode ESI, the primary ion observed would be $[M+H]^+$ at m/z 212.09.
 - In negative ion mode ESI, the primary ion would be $[M-H]^-$ at m/z 210.07.
- Fragmentation Pattern: Analysis of the fragment ions can help to piece together the structure of the molecule. Common fragmentation pathways for this compound would involve loss of water, carbon dioxide, and cleavage of the side chain.

Logical Relationship of Spectroscopic Data



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Caption: The synergistic relationship between NMR, IR, and MS in structural elucidation.

Conclusion: A Framework for Analytical Confidence

The spectroscopic characterization of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is a clear illustration of the necessity for a multi-technique approach in modern chemical analysis. By integrating the data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating picture of the molecule's identity, purity, and key structural features emerges. This guide has provided not only the expected spectroscopic data but also the underlying rationale for the experimental choices and a workflow for data interpretation. For researchers in drug discovery and development, adherence to such a rigorous analytical framework is not merely good practice; it is a fundamental requirement for ensuring the integrity and reproducibility of their scientific endeavors.

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